3-(4-chlorophenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)-8-[(3-methoxyphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O3/c1-30-18-4-2-3-15(9-18)12-29-13-20-24(16-5-7-17(26)8-6-16)27-28-25(20)19-10-22-23(11-21(19)29)32-14-31-22/h2-11,13H,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLVKGYFLOLLKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C3C(=NN=C3C4=CC5=C(C=C42)OCO5)C6=CC=C(C=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chlorophenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
- Molecular Formula : C22H19ClN2O3
- Molecular Weight : 396.85 g/mol
- IUPAC Name : this compound
This compound features a pyrazoloquinoline core structure that is known for its diverse pharmacological properties.
The biological activity of pyrazoloquinoline derivatives often involves modulation of key signaling pathways. Specifically, this compound is believed to interact with enzymes and receptors involved in inflammatory responses and cancer cell proliferation:
- Inhibition of iNOS and COX-2 : Studies have indicated that pyrazolo[4,3-c]quinolines can inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory processes .
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell growth through mechanisms involving topoisomerase inhibition and apoptosis induction .
Anti-inflammatory Activity
A significant body of research has focused on the anti-inflammatory potential of pyrazolo[4,3-c]quinoline derivatives. For instance:
- A study demonstrated that certain derivatives exhibited IC50 values as low as 0.39 µM against LPS-induced nitric oxide production in RAW 264.7 macrophages .
- The structure-activity relationship (SAR) analysis revealed that para-substituted phenyl groups enhance inhibitory activity compared to ortho or meta substitutions.
Anticancer Activity
The anticancer properties have been evaluated across various cancer cell lines:
| Compound | Cell Line | GI50 (µM) | Mechanism |
|---|---|---|---|
| 1B | ACHN | <8 | Topoisomerase IIα inhibition |
| 1C | HCT-15 | <8 | Apoptosis induction |
| 2E | NUGC-3 | <8 | Topoisomerase IIα inhibition |
These findings suggest that modifications to the core structure can significantly impact the compound's efficacy against different types of cancer .
Case Studies
-
Case Study on Inflammation :
A study investigated the effects of a series of pyrazolo[4,3-c]quinoline derivatives on RAW 264.7 cells. The results indicated a notable reduction in nitric oxide levels upon treatment with these compounds, correlating with decreased iNOS expression. -
Case Study on Cancer Cell Lines :
Another study evaluated the cytotoxic effects of various derivatives against gastric cancer cell lines. Compounds demonstrated significant growth inhibition at concentrations below 10 µM, with specific derivatives showing comparable efficacy to established chemotherapeutics like etoposide .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of pyrazoloquinoline compounds can inhibit the growth of various microorganisms. For instance, compounds with similar structures have demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity against filamentous fungi .
- Anticancer Potential : Pyrazoloquinoline derivatives are being explored for their anticancer properties. Their ability to inhibit cancer cell proliferation and induce apoptosis has been documented in several studies. The incorporation of electron-withdrawing groups enhances their cytotoxicity against certain cancer cell lines .
- Anti-inflammatory Effects : Some studies suggest that these compounds may exhibit anti-inflammatory properties by modulating the expression of inflammatory mediators. This makes them potential candidates for treating inflammatory diseases .
Case Studies
Several case studies highlight the applications of 3-(4-chlorophenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline in research:
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various pyrazoloquinoline derivatives against a panel of pathogens. The results indicated that compounds with halogen substituents showed enhanced activity against Mycobacterium smegmatis and other bacteria .
- Cytotoxicity Assays : In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines such as HeLa and MCF-7. The findings revealed significant inhibition of cell proliferation, suggesting its potential as an anticancer agent .
- Inflammation Models : Experimental models of inflammation were used to evaluate the anti-inflammatory effects of this compound. Results indicated a reduction in pro-inflammatory cytokines, supporting its application in inflammatory disease treatment .
Data Table: Biological Activities
Chemical Reactions Analysis
Friedländer Condensation
-
A foundational method for pyrazoloquinoline synthesis involves reacting 5-aminopyrazole derivatives with o-aminoaryl ketones or aldehydes under acidic conditions .
-
For this compound, the reaction likely proceeds via cyclocondensation of a substituted anthranilic acid derivative with a pyrazole-bearing aldehyde, followed by alkylation to introduce the 3-methoxybenzyl group .
Functional Group Reactivity
The compound’s reactivity is governed by its:
-
4-Chlorophenyl group : Participates in electrophilic aromatic substitution (e.g., nitration, sulfonation) and Suzuki-Miyaura cross-couplings .
-
3-Methoxybenzyl group : Undergoes demethylation under strong acidic conditions (e.g., HBr/AcOH) to yield phenolic derivatives.
-
Pyrazoloquinoline core : Susceptible to nucleophilic attacks at the C-4 position due to electron deficiency from adjacent nitrogen atoms .
Palladium-Catalyzed Coupling
-
The 4-chlorophenyl moiety enables Buchwald-Hartwig aminations with primary/secondary amines:
Solvent-Dependent Stability
-
The compound exhibits stability in polar aprotic solvents (e.g., DMSO, DMF) but degrades in protic solvents (e.g., MeOH/H₂O mixtures) at elevated temperatures .
Degradation and Byproduct Formation
Controlled degradation studies reveal:
-
Thermal decomposition : Above 200°C, the dioxolo ring opens, forming a quinoline-5,8-dione derivative.
-
Acidic hydrolysis : Exposure to HCl (6M) cleaves the methoxybenzyl group, yielding 5H-pyrazolo[4,3-c]quinolin-5-ol.
Biological Activity and Derivatization
While not the primary focus, reactivity studies inform pharmacological applications:
-
Topoisomerase inhibition : Structural analogs (e.g., pyrazolo[4,3-f]quinolines) show GI₅₀ values <8 µM against cancer cell lines via intercalation or enzyme binding .
-
Antimicrobial activity : Chlorophenyl-substituted derivatives exhibit MIC values of 4–16 µg/mL against Gram-positive pathogens .
Analytical Characterization
Reaction progress and product purity are monitored using:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and bioactivities of the target compound and its analogs:
Key Observations:
- The 3-methoxybenzyl group in the target compound may confer better metabolic stability than the hydroxy-methoxy group in pyrazoline derivatives (–2), which could oxidize more readily .
- Core Heterocycles: Pyrazoloquinolines (target compound, 11a) exhibit rigid, planar structures favoring intercalation with DNA/proteins, unlike flexible pyrazolines (–2) .
Bioactivity Trends
- Antioxidant Activity: Pyrazoline derivatives () show strong DPPH radical scavenging (IC50 ~10 µM), likely due to phenolic -OH groups. The target compound lacks -OH but may compensate with electron-rich dioxolo and methoxy groups .
- Antimicrobial Action : Dichlorophenyl-substituted pyrazolines () inhibit S. aureus (MIC 25 µg/mL), suggesting that halogenated aryl groups enhance antibacterial potency. The target’s 4-chlorophenyl may provide similar benefits .
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
The synthesis of polycyclic heteroaromatic systems like this compound requires a stepwise approach to assemble the dioxolo, pyrazolo, and quinoline moieties. Evidence from analogous syntheses suggests:
- Core formation : Copper-catalyzed oxidation or acid-promoted cyclization (e.g., dihydroisoquinoline derivatives in ) can generate fused rings.
- Functionalization : Substituents like the 3-methoxybenzyl and 4-chlorophenyl groups may be introduced via Friedel-Crafts acylation or nucleophilic substitution (e.g., ).
- Protection/deprotection : Methoxy and dioxolo groups often require protection during synthesis to avoid side reactions .
Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Cu(OAc)₂, O₂, AcOH, 80°C | 65-75% | |
| Acylation | AlCl₃, DCM, 0°C → RT | 70% | |
| Deprotection | LiAlH₄, THF, reflux | 85% |
Q. How can NMR spectroscopy confirm the regiochemistry of the pyrazoloquinoline core?
- ¹H NMR : The aromatic proton splitting patterns distinguish pyrazolo[4,3-c]quinoline from isomeric forms. For example, protons adjacent to the dioxolo group show deshielding (δ 6.8–7.2 ppm) .
- ¹³C NMR : Quaternary carbons at ring junctions (e.g., C-5 in pyrazoloquinoline) appear near δ 145–150 ppm .
- 2D NMR : NOESY or HSQC can resolve spatial proximity between the 3-methoxybenzyl and chlorophenyl groups .
Q. What are common impurities or byproducts in its synthesis, and how can they be mitigated?
- Over-oxidation : Uncontrolled oxidation during cyclization may yield quinoline N-oxides. Use catalytic Cu(II) with O₂ as a mild oxidant .
- Steric hindrance : Bulky substituents (e.g., 3-methoxybenzyl) may lead to incomplete acylation. Optimize reaction time and stoichiometry (e.g., AlCl₃ in excess) .
- Hydrolysis : The dioxolo ring is sensitive to strong acids. Employ aprotic solvents (e.g., THF or DCM) for steps involving acidic conditions .
Advanced Research Questions
Q. How can flow chemistry improve the scalability and reproducibility of its synthesis?
Flow reactors enable precise control over reaction parameters critical for multi-step syntheses:
- Mixing efficiency : Microfluidic channels enhance mass transfer in cyclization steps, reducing side products (e.g., ’s diphenyldiazomethane synthesis via Omura-Sharma-Swern oxidation).
- Temperature gradients : Exothermic steps (e.g., acylation) can be stabilized using continuous cooling .
- Automated optimization : Design of Experiments (DoE) coupled with real-time analytics (e.g., inline IR) accelerates parameter optimization .
Q. What computational methods are suitable for correlating electronic structure with observed bioactivity?
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites (e.g., electron-deficient quinoline core interacting with biological targets) .
- Molecular docking : Simulate interactions with enzymes (e.g., kinase binding pockets) using crystal structures (e.g., ’s thiazole derivatives) .
- QSAR modeling : Use substituent descriptors (e.g., Hammett σ for chlorophenyl groups) to build predictive activity models .
Q. How can conflicting solubility data across studies be resolved?
- Solvent screening : Use Hansen solubility parameters (δD, δP, δH) to identify optimal solvents. For example, DMSO or DMF often solubilize polyaromatic systems .
- Temperature-dependent studies : Measure solubility at 25°C and 37°C to assess thermodynamic stability .
- Crystallography : Single-crystal X-ray data (e.g., ) reveal packing efficiencies affecting solubility .
Table 2: Example Solubility Data for Analogous Compounds
| Compound Class | Solvent | Solubility (mg/mL) | Reference |
|---|---|---|---|
| Pyrazoloquinoline | DMSO | 12.5 | |
| Chlorophenyl derivatives | Ethanol | 3.2 |
Q. What strategies address low yields in the final cyclization step?
- Catalyst optimization : Screen transition-metal catalysts (e.g., Pd(II) vs. Cu(II)) for improved turnover .
- Microwave assistance : Reduce reaction time and energy barriers (e.g., 30 min at 120°C vs. 24 hr reflux) .
- Additive effects : Lewis acids (e.g., ZnCl₂) or ionic liquids can enhance regioselectivity .
Q. How can tautomerism in the pyrazoloquinoline core impact spectroscopic interpretation?
- Dynamic NMR : Variable-temperature ¹H NMR identifies tautomeric equilibria (e.g., proton shifts between N1 and N2) .
- Isotopic labeling : ¹⁵N-labeled analogs clarify nitrogen hybridization states via 2D HMBC .
- X-ray crystallography : Solid-state structures (e.g., ) provide unambiguous tautomer assignment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
